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molecular formula C11H14O2 B8394647 2-(2-Methoxyethyl)-6-methylbenzaldehyd

2-(2-Methoxyethyl)-6-methylbenzaldehyd

Cat. No. B8394647
M. Wt: 178.23 g/mol
InChI Key: MBSHCMMYOGJVAL-UHFFFAOYSA-N
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Patent
US06790960B2

Procedure details

To a stirred solution of 2-(2-bromo-3-methylphenyl)ethyl methylether (1.5 g, 6.5 mmol) in anhydrous tetrahydrofuran (10 ml) was added magnesium (turnings) (0.16 g, 6.6 mmol). The mixture was refluxed in a nitrogen atmosphere until the reaction started and then stirred without heating for 15 min. The mixture was stirred at 50° C. overnight. The mixture was cooled to room temperature and N,N-dimethylformamide (0.7 g) was added and the mixture was stirred for 30 min. A saturated ammonium chloride solution (10 ml) was added and the mixture was stirred for 1 h. at room temperature. Toluene (20 ml) was added and the organic layer was separated, dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using methylene chloride as eluent to separate the lipophilic biproducts and methylene chloride/diethyl ether (7:3) as eluent to isolate (0.17 g, (15%) of the title compound as an oil.
Name
2-(2-bromo-3-methylphenyl)ethyl methylether
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
15%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][O:11][CH3:12].[Mg].CN(C)[CH:16]=[O:17].[Cl-].[NH4+]>O1CCCC1.C1(C)C=CC=CC=1>[CH3:12][O:11][CH2:10][CH2:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[CH:16]=[O:17] |f:3.4|

Inputs

Step One
Name
2-(2-bromo-3-methylphenyl)ethyl methylether
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)CCOC
Name
Quantity
0.16 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed in a nitrogen atmosphere until the reaction
TEMPERATURE
Type
TEMPERATURE
Details
without heating for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h. at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to separate the lipophilic biproducts and methylene chloride/diethyl ether (7:3) as eluent

Outcomes

Product
Name
Type
product
Smiles
COCCC1=C(C=O)C(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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